cis-4-Decene

Description

Structure

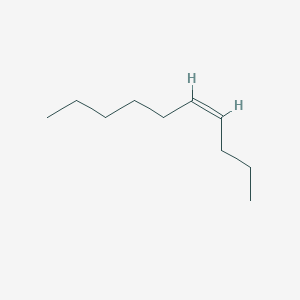

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-dec-4-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h7,9H,3-6,8,10H2,1-2H3/b9-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVOPSCRHKEUNJ-CLFYSBASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19398-88-0 | |

| Record name | cis-4-Decene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of cis-4-Decene

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Decene, an unsaturated hydrocarbon with the chemical formula C₁₀H₂₀, is a member of the alkene family. Its specific isomeric structure, with a cis-configured double bond at the fourth carbon position, imparts distinct chemical and physical properties that are of interest in various fields of chemical synthesis and material science. This technical guide provides a comprehensive overview of the core chemical and physical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its potential interaction with biological membranes, a crucial consideration for applications in life sciences and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, offering a clear and structured presentation of key quantitative data.

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀ | [1][2] |

| Molecular Weight | 140.27 g/mol | [1][2] |

| IUPAC Name | (4Z)-Dec-4-ene | [2] |

| CAS Number | 19398-88-0 | [1] |

| Canonical SMILES | CCCCC=CCCC | [2] |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Boiling Point | 169 °C at 760 mmHg | [1] |

| Melting Point | Data not readily available | |

| Density | 0.749 g/mL | [1] |

| Flash Point | 45.5 °C | [1] |

| Vapor Pressure | 2.08 mmHg at 25 °C | [1] |

| Refractive Index | 1.43 | [1] |

| Solubility in Water | Insoluble | [3] |

| Solubility in Organic Solvents | Soluble in nonpolar solvents | [3] |

Experimental Protocols

The following sections detail the methodologies for determining key physical properties of this compound. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.

Determination of Boiling Point

The boiling point of this compound can be determined using the distillation method.

Apparatus:

-

Round-bottom flask

-

Heating mantle or oil bath

-

Distillation head with a condenser

-

Thermometer (calibrated)

-

Receiving flask

-

Boiling chips

Procedure:

-

Place a small volume of this compound into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and a steady stream of condensate is collected in the receiving flask. This stable temperature is the boiling point.

Determination of Density

The density of liquid this compound can be determined using a pycnometer or by direct mass and volume measurements.

Apparatus:

-

Pycnometer (a specific gravity bottle) or a graduated cylinder and an analytical balance.

-

Water bath for temperature control.

Procedure (using a graduated cylinder):

-

Measure the mass of a clean, dry graduated cylinder on an analytical balance.

-

Add a known volume of this compound to the graduated cylinder.

-

Record the new mass of the graduated cylinder containing the liquid.

-

The mass of the liquid is the difference between the two mass readings.

-

Calculate the density by dividing the mass of the liquid by its volume (Density = Mass/Volume).

-

For higher accuracy, perform the measurement at a controlled temperature.

Potential Biological Interaction

While this compound is not known to be involved in specific biological signaling pathways, its nonpolar, hydrocarbon nature suggests a potential for interaction with biological membranes. This interaction is a critical consideration in toxicology and for any potential biomedical application. The following diagram illustrates a simplified, logical workflow of how a lipophilic compound like this compound might interact with and disrupt a cell membrane.

Caption: Interaction of this compound with a cell membrane.

This diagram illustrates that due to its lipophilic nature, this compound is likely to first adsorb to the surface of the cell membrane. Subsequently, it can insert itself into the hydrophobic core of the lipid bilayer. This insertion can disrupt the normal packing of phospholipids, leading to an alteration in membrane fluidity and permeability.[4] Such disruption can compromise the integrity of the cell membrane, potentially leading to cytotoxic effects. This generalized mechanism is a key concept in the toxicology of many nonpolar organic compounds.

References

(Z)-4-Decene molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical data for (Z)-4-decene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the physicochemical properties and provides detailed experimental protocols for the synthesis of (Z)-4-decene, a compound of interest in various chemical research areas.

Molecular Structure and Formula

(Z)-4-Decene, also known as cis-4-decene, is an unsaturated hydrocarbon with a ten-carbon aliphatic chain. The presence of a carbon-carbon double bond at the fourth position, with the alkyl groups on the same side of the double bond, defines its Z-stereochemistry.

The molecular structure of (Z)-4-decene is depicted in the following diagram:

Caption: Molecular structure of (Z)-4-Decene.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for (Z)-4-decene.

| Property | Value | Reference(s) |

| Molecular Weight | 140.27 g/mol | [1][3] |

| Density | 0.749 g/cm³ | [1] |

| Boiling Point | 169 °C at 760 mmHg | [1] |

| Refractive Index | 1.43 | [1] |

| Flash Point | 45.5 °C | [1] |

| Vapor Pressure | 2.08 mmHg at 25°C | [1] |

| Kovats Retention Index (Standard non-polar) | 991, 992, 993, 994, 983, 990.1 | [3] |

Spectroscopic Data (Predicted)

¹H NMR: The proton NMR spectrum of (Z)-4-decene is expected to show characteristic signals for the vinylic protons in the range of 5.3-5.5 ppm. These protons would appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The allylic protons (on C3 and C6) would resonate in the region of 2.0-2.2 ppm. The remaining methylene and methyl protons would appear upfield, between 0.8 and 1.4 ppm.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon environments. The vinylic carbons (C4 and C5) are expected to appear in the deshielded region of the spectrum, around 125-135 ppm. The allylic carbons would be found at approximately 25-35 ppm, while the other aliphatic carbons would resonate at lower chemical shifts.

Experimental Protocols

The synthesis of (Z)-4-decene can be achieved through several stereoselective methods. The two most common approaches are the Wittig reaction and the partial hydrogenation of an alkyne.

Synthesis via Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of (Z)-alkenes from aldehydes and non-stabilized ylides. The reaction of butanal with the ylide generated from hexyltriphenylphosphonium bromide yields (Z)-4-decene.

Caption: Wittig reaction pathway for (Z)-4-Decene synthesis.

Materials:

-

Hexyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Butanal

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Under an inert atmosphere (argon or nitrogen), suspend hexyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-BuLi in hexanes dropwise to the suspension. The formation of the ylide is indicated by a color change to deep red or orange.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the ylide solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of butanal in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with pentane (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using pentane as the eluent to afford pure (Z)-4-decene.

Synthesis via Partial Hydrogenation of 4-Decyne (B165688)

The stereoselective semi-hydrogenation of 4-decyne using a poisoned catalyst, such as Lindlar's catalyst, yields (Z)-4-decene with high selectivity.

References

An In-depth Technical Guide to cis-4-Decene (CAS Registry Number: 19398-88-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-4-Decene, with the CAS registry number 19398-88-0, is an unsaturated hydrocarbon belonging to the alkene family. Its structure is characterized by a ten-carbon chain with a single cis-configured double bond between the fourth and fifth carbon atoms. This specific stereochemistry influences its physical properties and chemical reactivity, making it a valuable intermediate in organic synthesis. While not extensively documented for direct biological activity, its structural motif is found in various natural products, and it serves as a precursor for the synthesis of more complex molecules, including certain insect pheromones and specialty polymers. This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀ | [1][2] |

| Molecular Weight | 140.27 g/mol | [1] |

| IUPAC Name | (4Z)-Dec-4-ene | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 169 °C at 760 mmHg | |

| Density | 0.749 g/cm³ | |

| Refractive Index | 1.43 | |

| Flash Point | 45.5 °C | |

| Vapor Pressure | 2.08 mmHg at 25 °C | |

| LogP | 3.92 |

Synthesis of this compound

The stereoselective synthesis of this compound can be achieved through several methods. The most common approaches involve the partial reduction of an alkyne or the Wittig reaction. A modern and efficient method utilizes a copper-catalyzed semihydrogenation of 4-decyne (B165688).

Copper-Catalyzed Semihydrogenation of 4-Decyne

This method provides high yields and excellent stereoselectivity for the cis-isomer.

Experimental Protocol:

-

Catalyst Preparation: In a screw-capped reaction vial, add Cu(OAc)₂·H₂O (5.0 mg, 5 mol%) and IPr·HCl (10.6 mg, 5 mol%) in the air.

-

Inert Atmosphere: Move the vial into a glove box and add t-BuOK (5.6 mg, 10 mol%) and toluene (B28343) (1.0 mL).

-

Reaction Setup: Remove the vial from the glove box and connect it to an argon line via a needle.

-

Activation: Heat the mixture to 50 °C and stir for 1 hour.

-

Reduction: Add PMHS (131 mg, 4.0 equiv) dropwise with a microsyringe and continue stirring for an additional 30 minutes.

-

Substrate Addition: Add 4-decyne (0.5 mmol) and t-BuOH (74 mg, 2.0 equiv) dropwise.

-

Reaction: Stir the mixture for a specified period at the reaction temperature.

-

Work-up: Hydrolyze the reaction mixture by adding 1M aqueous NaOH (2 mL).

-

Extraction: Extract the mixture with ether (3 x 2 mL).

-

Purification: Evaporate the combined organic layers and purify the crude product by silica (B1680970) gel chromatography to yield this compound.[3]

Partial Hydrogenation of 4-Decyne (Lindlar's Catalyst)

A classic method for the synthesis of cis-alkenes from alkynes.

Generalized Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-decyne in a suitable solvent (e.g., hexane, ethanol).

-

Catalyst Addition: Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) to the solution.

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).

-

Reaction: Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by techniques such as TLC or GC to ensure the reaction stops at the alkene stage and does not proceed to the alkane.

-

Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure to obtain this compound.

Wittig Reaction

The Wittig reaction provides a versatile route to alkenes from aldehydes and phosphorus ylides. For this compound, the reaction would involve hexanal (B45976) and a butylide.

Generalized Experimental Protocol:

-

Ylide Formation: In a two-necked round-bottom flask under an inert atmosphere, suspend butyltriphenylphosphonium bromide in dry THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise to form the deep red phosphorus ylide.

-

Aldehyde Addition: Add hexanal dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or pentane).

-

Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by chromatography to separate this compound from the triphenylphosphine (B44618) oxide byproduct.

Spectroscopic Characterization

The structure and purity of this compound are confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the olefinic protons around 5.3-5.5 ppm. These protons will appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The allylic protons (on C3 and C6) would appear as multiplets around 2.0 ppm. The remaining aliphatic protons will be in the upfield region (0.8-1.4 ppm).

¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework. The olefinic carbons (C4 and C5) are expected to resonate around 130 ppm. The allylic carbons (C3 and C6) would appear around 27-30 ppm. The remaining aliphatic carbons will have distinct signals in the upfield region. A predicted ¹³C NMR spectrum is presented below, with estimated chemical shifts based on known data for similar alkenes.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1, C10 | ~14 |

| C2, C9 | ~23 |

| C3, C8 | ~32 |

| C4, C7 | ~27 |

| C5, C6 | ~130 |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 140. The fragmentation pattern is characteristic of alkenes, with prominent peaks resulting from allylic cleavage.[4] The base peak is often observed at m/z 55, corresponding to the C₄H₇⁺ fragment.[1] Other significant fragments would be observed at m/z 41, 69, and 83, arising from various cleavage and rearrangement processes.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about the functional groups present. The characteristic absorption bands are:

| Wavenumber (cm⁻¹) | Assignment |

| ~3020 | =C-H stretch (vinylic) |

| 2850-2960 | C-H stretch (aliphatic) |

| ~1655 | C=C stretch (cis-alkene) |

| ~700 | =C-H bend (out-of-plane, characteristic of cis-disubstituted alkenes) |

The C=C stretching vibration for a cis-alkene is typically weak.[6][7] The out-of-plane bending vibration around 700 cm⁻¹ is a key diagnostic peak for the cis stereochemistry.[6][8]

Applications and Relevance

While direct applications in drug development are not prominent, this compound and its derivatives are relevant in several areas:

-

Pheromone Synthesis: Long-chain alkenes with specific stereochemistry are common components of insect sex pheromones. This compound can serve as a building block for the synthesis of more complex pheromones used in pest management.[9]

-

Polymer Chemistry: Decene isomers, in general, are used as comonomers in the production of polymers, such as polyolefins.[10][] The incorporation of decene can modify the physical properties of the resulting polymer, such as its flexibility and impact resistance.

-

Organic Synthesis: As a functionalized ten-carbon molecule, this compound is a useful intermediate for the synthesis of a variety of organic compounds, including specialty lubricants and surfactants.[10]

Visualizations

Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic protocols described above.

Caption: Synthetic routes to this compound.

Experimental Workflow: Copper-Catalyzed Semihydrogenation

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This compound (CAS 19398-88-0) is a well-characterized alkene with established synthetic routes that allow for high stereoselectivity. Its primary value lies in its utility as a synthetic intermediate for the creation of more complex molecules with potential applications in agriculture and materials science. This guide has provided a detailed overview of its properties, synthesis, and spectroscopic characterization to aid researchers and scientists in their work with this compound.

References

- 1. This compound | C10H20 | CID 5364504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. idc-online.com [idc-online.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. m.youtube.com [m.youtube.com]

- 8. This compound [webbook.nist.gov]

- 9. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Decene - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of (Z)-4-Decene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the olefin, (Z)-4-decene. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This information is pivotal for the unambiguous identification and characterization of this compound in various research and development settings, including its potential role as a synthetic intermediate or a reference standard in drug discovery and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for (Z)-4-decene.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| ~5.35 | m | 2H | H-4, H-5 | |

| ~2.03 | m | 4H | H-3, H-6 | |

| ~1.28-1.38 | m | 8H | H-2, H-7, H-8, H-9 | |

| ~0.88-0.92 | t | 6H | H-1, H-10 | ~6.8 |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~130.0 | C-4, C-5 |

| ~32.1 | C-7 |

| ~31.5 | C-2 |

| ~29.7 | C-8 |

| ~27.2 | C-3 |

| ~22.6 | C-9 |

| ~22.3 | C-6 |

| ~14.1 | C-10 |

| ~13.9 | C-1 |

Note: As with the ¹H NMR data, this ¹³C NMR data is predicted due to the absence of readily available experimental spectra in public databases.

Table 3: IR Spectroscopic Data (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3005 | Medium | =C-H stretch |

| ~2958 | Strong | C-H stretch (asymmetric, CH₃) |

| ~2925 | Strong | C-H stretch (asymmetric, CH₂) |

| ~2872 | Strong | C-H stretch (symmetric, CH₃) |

| ~2856 | Strong | C-H stretch (symmetric, CH₂) |

| ~1655 | Weak | C=C stretch (Z-disubstituted) |

| ~1465 | Medium | C-H bend (scissoring) |

| ~722 | Medium | =C-H bend (out-of-plane) |

Data is interpreted from the NIST WebBook IR spectrum for cis-4-decene.[1][2]

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Putative Fragment |

| 140 | 15.8 | [M]⁺ |

| 97 | 31.6 | [C₇H₁₃]⁺ |

| 83 | 47.4 | [C₆H₁₁]⁺ |

| 69 | 84.2 | [C₅H₉]⁺ |

| 56 | 100.0 | [C₄H₈]⁺ |

| 55 | 94.7 | [C₄H₇]⁺ |

| 43 | 52.6 | [C₃H₇]⁺ |

| 41 | 78.9 | [C₃H₅]⁺ |

Data is sourced from the NIST WebBook mass spectrum for this compound.[3][4]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: A sample of (Z)-4-decene (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (often several hundred to thousands) and a longer relaxation delay may be required.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectra are recorded on an FT-IR spectrometer. For a liquid sample like (Z)-4-decene, a neat liquid film method is commonly employed.

-

Sample Preparation: A single drop of neat (Z)-4-decene is placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.

-

Data Acquisition: The salt plates are mounted in the spectrometer's sample holder. A background spectrum of the clean, empty salt plates is first recorded. The sample spectrum is then acquired, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Introduction: A dilute solution of (Z)-4-decene in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC. The sample is vaporized and passes through a capillary column, which separates it from any impurities.

-

Ionization: As the (Z)-4-decene elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The logical flow for the spectroscopic analysis of (Z)-4-decene is depicted in the following diagram.

Caption: Workflow for the spectroscopic characterization of (Z)-4-decene.

References

The Elusive Role of cis-4-Decene in the Insect World: A Review of Current Knowledge

While the quest for novel semiochemicals continues to drive research in entomology and chemical ecology, the natural occurrence and function of cis-4-Decene in insects remain largely enigmatic. Despite its identification as a volatile organic compound (VOC) in the headspace of at least one insect species, the spotted lanternfly (Lycorma delicatula), a comprehensive understanding of its biological significance, biosynthesis, and quantitative presence is currently lacking in the scientific literature. This technical guide summarizes the limited available information and provides a general framework for the methodologies and biosynthetic pathways relevant to the study of such compounds in insects.

Natural Occurrence: An Isolated Finding

To date, the only documented instance of this compound in insects is its detection as a volatile compound emitted from the eggs of the invasive spotted lanternfly, Lycorma delicatula. This finding emerged from a study aimed at characterizing the VOC profile of this pest for potential use in detection methods. However, the research did not ascribe a specific function to this compound, and it was one of numerous compounds identified in the egg's headspace. Its role, whether as a pheromone, a defensive compound, a byproduct of metabolism, or an environmental contaminant, has not been determined. Further research, including behavioral assays and electrophysiological studies, is necessary to elucidate any semiochemical function of this compound in L. delicatula or other insect species.

Quantitative Data: A Notable Gap

A critical aspect of understanding the role of any semiochemical is its concentration. However, there is a conspicuous absence of quantitative data regarding the amount of this compound produced by insects. The study on Lycorma delicatula eggs was qualitative in nature, focusing on the identification of volatile compounds rather than their precise quantification. Without this information, it is challenging to assess the potential biological relevance of this compound.

Experimental Protocols: A Generalized Approach

While specific, detailed experimental protocols for the analysis of this compound in insects are not available, the general methodologies for the collection and analysis of insect-derived volatile organic compounds are well-established. The primary technique employed is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration method such as Solid-Phase Microextraction (SPME).

Key Experimental Methodologies:

-

Volatile Collection: Solid-Phase Microextraction (SPME) is a common technique for trapping volatile compounds from the headspace of insects or their life stages (e.g., eggs). An SPME fiber coated with a specific stationary phase is exposed to the sample's headspace, where it adsorbs the volatile analytes.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The adsorbed volatiles are then thermally desorbed from the SPME fiber into the injection port of a gas chromatograph. The GC separates the individual components of the volatile mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which fragments the molecules and provides a mass spectrum that can be used for identification by comparing it to spectral libraries.

The following diagram illustrates a generalized workflow for the analysis of insect volatiles.

Figure 1. A generalized workflow for the collection and identification of volatile organic compounds from insects.

Biosynthesis: A Hypothetical Pathway

The specific biosynthetic pathway for this compound in insects has not been investigated. However, it is likely derived from fatty acid metabolism, which is the source of a vast array of insect cuticular hydrocarbons and some pheromones. Alkenes in insects are typically synthesized through a pathway involving fatty acid synthases, elongases, desaturases, and a final decarbonylation step.

A hypothetical pathway for the biosynthesis of a C10 alkene like this compound could involve the following steps:

-

Fatty Acid Synthesis: A C10 fatty acid (decanoic acid) is synthesized from acetyl-CoA and malonyl-CoA precursors by fatty acid synthase (FAS).

-

Desaturation: A desaturase enzyme introduces a double bond at a specific position in the fatty acid chain. To produce this compound, a Δ4-desaturase would be required to introduce a double bond between the 4th and 5th carbons.

-

Reduction and Decarbonylation: The resulting unsaturated fatty acid is then likely converted to an aldehyde and subsequently decarbonylated to yield the final alkene. This final step is often catalyzed by a P450 enzyme of the CYP4G family in insects.

The following diagram illustrates a generalized and hypothetical biosynthetic pathway for an alkene in insects.

The Elusive Scent: Investigating the Potential Role of cis-4-Decene as a Mammalian Semiochemical

A notable gap in current chemical ecology research surrounds the function of cis-4-decene as a mammalian semiochemical. While this unsaturated hydrocarbon has been identified as a component in the scent markings of the Eurasian otter (Lutra lutra), a comprehensive understanding of its behavioral and physiological effects, as well as the underlying signaling pathways, remains largely unexplored. This technical guide synthesizes the limited available information and proposes a research framework to elucidate the potential role of this compound in mammalian chemical communication, catering to researchers, scientists, and professionals in drug development.

Current State of Knowledge: An Identified Compound with an Unknown Function

The sole direct evidence for this compound's presence in a mammalian chemical signature comes from a study on the scent communication of the Eurasian otter.[1] In this research, this compound was listed among a variety of compounds identified in otter scent. However, the study did not provide quantitative data on its concentration, nor did it isolate the specific behavioral responses elicited by this particular molecule. This leaves a significant void in our understanding of its relevance in otter communication and whether it acts as a pheromone, allomone, or kairomone.

Interestingly, a related compound, cis-4-decenoic acid, has been identified as a characteristic metabolite in the plasma of individuals with medium-chain acyl-CoA dehydrogenase deficiency (MCADD), an inherited metabolic disorder.[2][3] This suggests a potential biosynthetic pathway for this compound through the metabolism of fatty acids, although its production in healthy mammals as a semiochemical is yet to be confirmed.

Proposed Research Framework for Investigating this compound

Given the dearth of specific data, a structured research approach is necessary to determine if and how this compound functions as a mammalian semiochemical. The following sections outline proposed experimental protocols and areas of investigation, drawing from established methodologies in the field of chemical ecology.[4][5][6][7]

Quantitative Analysis and Identification

A crucial first step is to confirm and quantify the presence of this compound in the secretions of various mammals.

Table 1: Proposed Quantitative Data for this compound Analysis

| Parameter | Method | Sample Matrix | Target Species (Examples) |

| Concentration (ng/µL) | Gas Chromatography-Mass Spectrometry (GC-MS) | Scent gland secretions, urine, feces, saliva | Rodents (e.g., mice, rats), Carnivores (e.g., otters, canids, felids), Primates |

| Volatility Profile | Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS | Air above scent marks, bedding material | Species exhibiting scent-marking behavior |

| Stereoisomer Ratio | Chiral Gas Chromatography | Scent gland secretions | To determine the biologically active isomer |

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results.

-

Objective: To collect and preserve volatile compounds from mammalian secretions for analysis.

-

Protocol:

-

Collect scent samples from anesthetized or habituated animals using sterile cotton swabs or glass capillaries.

-

For volatile analysis, utilize headspace solid-phase microextraction (HS-SPME) by exposing a fiber to the scent source for a predetermined time.

-

For direct injection, extract the collected secretions with a non-polar solvent like hexane (B92381) or dichloromethane.

-

Store samples at -80°C in airtight glass vials with Teflon-lined caps (B75204) to prevent degradation and contamination.

-

-

Objective: To identify and quantify this compound in the collected samples.

-

Protocol:

-

Introduce the sample into the GC-MS system. For HS-SPME, this involves thermal desorption of the fiber in the injection port. For liquid samples, a small volume is injected.

-

Separate the volatile compounds on a non-polar capillary column (e.g., DB-5ms). A typical temperature program would start at 40°C, hold for 2 minutes, and then ramp up to 250°C at a rate of 10°C/minute.

-

Ionize the separated compounds using electron impact (EI) at 70 eV.

-

Detect the resulting ions using a mass spectrometer, scanning a mass range of m/z 40-400.

-

Identify this compound by comparing its mass spectrum and retention time to that of a synthetic standard.

-

Quantify the compound by creating a calibration curve with known concentrations of the synthetic standard.

-

-

Objective: To determine the behavioral effect of synthetic this compound on conspecifics.

-

Protocol:

-

Habituate test subjects (e.g., mice in a neutral arena) to the testing environment.

-

Present subjects with a controlled olfactory stimulus, such as a cotton swab impregnated with a known concentration of synthetic this compound dissolved in a neutral solvent (e.g., mineral oil). A solvent-only swab should be used as a negative control.

-

Record and score behavioral responses, such as time spent investigating the stimulus, frequency of urination/defecation, and specific social behaviors (e.g., aggression, mounting).

-

Utilize a two-choice test to assess preference or aversion, presenting the this compound stimulus alongside a control.

-

Potential Signaling Pathways and Mechanisms of Action

While no specific signaling pathway for this compound has been identified, we can hypothesize based on the known mechanisms of mammalian chemoreception, primarily involving the vomeronasal organ (VNO) and the main olfactory epithelium (MOE).[8][9][10]

Vomeronasal Organ (VNO) Pathway

The VNO is specialized for detecting non-volatile cues and pheromones that can trigger innate behavioral and physiological responses.

Main Olfactory Epithelium (MOE) Pathway

Volatile compounds can also be detected by the MOE, which is typically associated with conscious odor perception but can also mediate innate responses.

Future Directions and Conclusion

The study of this compound as a mammalian semiochemical is in its infancy. Future research should focus on a multi-pronged approach that combines analytical chemistry, behavioral ecology, and neurobiology. Key research questions to address include:

-

Is this compound present in the secretions of a wide range of mammalian species?

-

Does its concentration vary with age, sex, reproductive status, or social dominance?

-

What specific, repeatable behavioral or physiological responses does it elicit in conspecifics?

-

Which olfactory subsystem, the VNO or the MOE, is primarily responsible for its detection?

-

What are the specific receptors that bind to this compound?

Answering these questions will not only fill a critical gap in our knowledge of chemical communication but also has the potential to lead to the development of novel tools for wildlife management, conservation, and even pharmaceutical applications targeting social behaviors. While the current evidence is sparse, the potential for this compound to be a significant player in the complex world of mammalian chemical signaling makes it a compelling subject for future investigation.

References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. Cis-4-decenoic acid in plasma: a characteristic metabolite in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cis-4-decenoic acid provokes mitochondrial bioenergetic dysfunction in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. What smells? Developing in‐field methods to characterize the chemical composition of wild mammalian scent cues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wlv.openrepository.com [wlv.openrepository.com]

- 7. researchgate.net [researchgate.net]

- 8. Mammalian Pheromones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The vomeronasal organ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vomeronasal Receptors and Signal Transduction in the Vomeronasal Organ of Mammals - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermochemistry and Stability of cis-4-Decene and its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties and relative stability of cis-4-decene and its isomers. Understanding the energetic landscape of these molecules is crucial for a variety of applications, including reaction kinetics, product distribution in chemical synthesis, and the rational design of molecules in drug development. This document presents quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate a thorough understanding of the subject.

Introduction to Alkene Stability

The stability of an alkene is intrinsically linked to its structure. Two primary factors dictate the relative thermodynamic stability of alkene isomers: the degree of substitution of the double bond and the stereochemistry (cis/trans isomerism).

-

Degree of Substitution: Alkenes with more alkyl groups attached to the sp2-hybridized carbons of the double bond are generally more stable. This increased stability is attributed to hyperconjugation, an electronic interaction involving the overlap of C-H σ-bonds on the alkyl substituents with the π-system of the double bond.

-

Cis/Trans Isomerism: For disubstituted alkenes, the trans isomer is typically more stable than the cis isomer. This is due to steric hindrance in the cis isomer, where the alkyl groups are on the same side of the double bond, leading to van der Waals repulsion and an increase in the molecule's potential energy.

The relative stability of alkene isomers can be experimentally determined and quantified through thermochemical measurements, primarily through the heat of hydrogenation and the enthalpy of formation.

Data Presentation: Thermochemical Properties of Decene Isomers

Table 1: Enthalpy of Formation of Selected Alkene Isomers

| Compound | Formula | Isomer Type | Enthalpy of Formation (ΔHf°) (gas, 298.15 K) |

| cis-2-Butene | C₄H₈ | cis-disubstituted | -7.1 kJ/mol[1] |

| trans-2-Butene | C₄H₈ | trans-disubstituted | -11.4 kJ/mol[1] |

| 1-Butene | C₄H₈ | Monosubstituted | +0.8 kJ/mol[1] |

Note: A more negative enthalpy of formation indicates greater thermodynamic stability.

Table 2: Heat of Hydrogenation of Selected Alkene Isomers

| Compound | Formula | Isomer Type | Heat of Hydrogenation (ΔHhydrog) (kcal/mol) | Heat of Hydrogenation (ΔHhydrog) (kJ/mol) |

| cis-2-Butene | C₄H₈ | cis-disubstituted | -28.6[2] | -119.7 |

| trans-2-Butene | C₄H₈ | trans-disubstituted | -27.6[2] | -115.5 |

| 1-Butene | C₄H₈ | Monosubstituted | -30.3[3] | -126.8 |

Note: A less negative (smaller absolute value) heat of hydrogenation indicates a more stable starting alkene.

Based on these representative data, we can infer the stability order for analogous decene isomers. trans-4-Decene is expected to be more stable than this compound, and both would be more stable than 1-decene.

Experimental Protocols

The determination of thermochemical data for compounds like this compound and its isomers relies on precise calorimetric techniques. The two primary methods are combustion calorimetry (to determine the enthalpy of formation) and hydrogenation calorimetry (to directly measure the heat of hydrogenation).

Combustion Calorimetry using a Bomb Calorimeter

This method is used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be calculated.

Methodology:

-

Sample Preparation: A precisely weighed sample of the liquid decene isomer (typically encapsulated in a gelatin capsule for volatile liquids) is placed in a crucible inside a high-pressure vessel known as a "bomb." A known length of ignition wire is placed in contact with the sample.

-

Assembly of the Bomb: The bomb is sealed and purged with a small amount of pure oxygen before being filled to a high pressure (typically 25-30 atm) with oxygen to ensure complete combustion.

-

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are also placed in the water.

-

Temperature Equilibration: The water is stirred until a constant initial temperature is reached.

-

Ignition: The sample is ignited by passing an electric current through the ignition wire.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter (determined by combusting a standard substance with a known heat of combustion, such as benzoic acid) is used to calculate the heat released by the combustion of the decene sample from the observed temperature change. Corrections are made for the heat of combustion of the ignition wire and any side reactions (e.g., formation of nitric acid from residual nitrogen).

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) is calculated from the standard enthalpy of combustion (ΔHc°) using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Catalytic Hydrogenation Calorimetry

This technique directly measures the heat released when an alkene is hydrogenated to its corresponding alkane, providing a direct measure of its relative stability.

Methodology:

-

Catalyst Preparation: A small, accurately weighed amount of a hydrogenation catalyst (e.g., platinum(IV) oxide or palladium on carbon) is placed in a reaction vessel.

-

Solvent and Reactant Addition: A suitable solvent (e.g., acetic acid or a hydrocarbon) is added to the reaction vessel, followed by a precisely weighed amount of the decene isomer. The system is allowed to reach thermal equilibrium.

-

Hydrogen Introduction: The reaction vessel is connected to a source of hydrogen gas. The system is flushed with hydrogen to remove air, and then a known amount of hydrogen is introduced, and the pressure is monitored.

-

Reaction and Temperature Monitoring: The reaction mixture is stirred vigorously to ensure good contact between the reactants, catalyst, and hydrogen. The temperature change of the system is monitored with a high-precision thermometer as the exothermic hydrogenation reaction proceeds.

-

Data Analysis: The total heat evolved is calculated from the temperature rise and the heat capacity of the calorimeter system. The heat of hydrogenation per mole of the alkene is then determined.

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Caption: Alkene Stability Hierarchy

Caption: Hydrogenation Calorimetry Workflow

Conclusion

The thermochemical stability of this compound and its isomers is governed by well-understood principles of organic chemistry. The trans isomers are generally more stable than their cis counterparts due to reduced steric strain. Furthermore, the stability of decene isomers increases with the degree of substitution at the double bond. These stability differences can be quantitatively determined through experimental techniques such as combustion and hydrogenation calorimetry. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working with these and related unsaturated molecules.

References

An In-depth Technical Guide on the Solubility and Partition Coefficient of cis-4-Decene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and partition coefficient of cis-4-Decene, a non-polar alkene of interest in various research and development applications. This document details its physicochemical properties, presents available quantitative data in a structured format, outlines relevant experimental protocols for determining these parameters, and provides visual representations of key concepts and workflows.

Core Physicochemical Properties of this compound

This compound is an unsaturated hydrocarbon with the chemical formula C₁₀H₂₀. Its non-polar nature, arising from the relatively even distribution of electron density across its carbon-carbon and carbon-hydrogen bonds, is the primary determinant of its solubility characteristics. Understanding its solubility and partition coefficient is crucial for applications ranging from chemical synthesis and reaction kinetics to its environmental fate and potential as a non-polar solvent or reference compound in partitioning studies.

Quantitative Data: Solubility and Partition Coefficient

The following tables summarize the available quantitative data for the solubility and octanol-water partition coefficient of this compound. It is important to note that experimentally determined data for this specific isomer can be limited, and therefore, some values are calculated or estimated based on its chemical structure.

Table 1: Water Solubility of this compound

| Parameter | Value | Method |

| log₁₀(Water Solubility) (mol/L) | Data not explicitly found in searches. | Estimated to be very low based on alkene properties. |

| Water Solubility | Insoluble[1] | General property of alkenes.[1] |

Table 2: Octanol-Water Partition Coefficient (logP) of this compound

| Parameter | Value | Method |

| XLogP3-AA | 4.7 | Computed[2] |

| LogP | 3.92300 | Computed[3] |

Table 3: Solubility of this compound in Organic Solvents

| Solvent | Solubility | Rationale |

| Hexane | Soluble | "Like dissolves like" principle; both are non-polar hydrocarbons. |

| Toluene (B28343) | Soluble | "Like dissolves like" principle; toluene is a non-polar aromatic solvent. |

| Acetone | Soluble | Alkenes are generally soluble in ketones. |

| Ethanol | Soluble | Alkenes are generally soluble in alcohols. |

Note: Quantitative experimental data for the solubility of this compound in specific organic solvents were not found in the conducted searches. The qualitative descriptions are based on the general solubility properties of alkenes.

Experimental Protocols

Accurate determination of solubility and partition coefficients is fundamental for the reliable application of physicochemical data. The following section details standardized experimental protocols relevant to a non-polar liquid like this compound.

Determination of Water Solubility (OECD Guideline 105)

For sparingly soluble substances like this compound, the Flask Method and the Column Elution Method are recommended by the Organisation for Economic Co-operation and Development (OECD) Guideline 105.

a) Flask Method

This method is suitable for substances with solubilities above 10⁻² g/L.

-

Preparation: An excess amount of this compound is added to a flask containing purified water.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium. Preliminary tests are recommended to determine the necessary equilibration time.

-

Phase Separation: The mixture is allowed to stand to separate the aqueous phase from the undissolved this compound. Centrifugation may be used to facilitate this separation.

-

Analysis: A sample of the aqueous phase is carefully removed and the concentration of dissolved this compound is determined using a suitable analytical method, such as gas chromatography (GC) with an appropriate detector.

b) Column Elution Method

This method is preferred for substances with solubilities below 10⁻² g/L.

-

Column Preparation: A column is filled with an inert support material coated with an excess of this compound.

-

Elution: Water is passed through the column at a slow, constant flow rate.

-

Equilibration and Sampling: The eluate is collected in fractions, and the concentration of this compound in each fraction is determined.

-

Data Analysis: A plateau in the concentration of successive fractions indicates that saturation has been reached. The water solubility is the mean of the concentrations in the plateau fractions.

Determination of the Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity. The logarithm of this value, logP, is widely used. Standardized methods for its determination include the Shake-Flask Method (OECD 107) and the Slow-Stirring Method (OECD 123).

a) Shake-Flask Method (OECD 107)

-

Solvent Saturation: n-octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Test Solution Preparation: A known amount of this compound is dissolved in either water-saturated n-octanol or octanol-saturated water.

-

Partitioning: The prepared solution is mixed with the other solvent phase in a vessel.

-

Equilibration: The vessel is shaken until equilibrium is reached.

-

Phase Separation: The two phases are separated, typically by centrifugation.

-

Concentration Analysis: The concentration of this compound in both the n-octanol and water phases is determined by a suitable analytical method (e.g., GC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.

b) Slow-Stirring Method (OECD 123)

This method is particularly suitable for highly hydrophobic substances and avoids the formation of micro-emulsions that can interfere with the shake-flask method.

-

Apparatus: A thermostated stirred reactor is used.

-

Procedure: Water, n-octanol, and the test substance (this compound) are placed in the reactor. The mixture is stirred slowly to facilitate partitioning without forming an emulsion.

-

Equilibration: The stirring is continued until equilibrium is achieved, which may take several hours or days for highly hydrophobic compounds. The attainment of equilibrium is confirmed by analyzing samples taken at different time points until the concentration ratio becomes constant.

-

Analysis and Calculation: The concentrations in both phases are determined, and the logP is calculated as in the shake-flask method.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual relationships and experimental workflows.

References

The Biological Activity of cis-4-Decene and its Derivatives: A Technical Guide for Researchers

Introduction

cis-4-Decene is an unsaturated hydrocarbon with the molecular formula C10H20. While this compound itself has not been extensively studied for its biological activity, its derivatives have emerged as a diverse class of molecules with significant and varied effects in biological systems. These derivatives range from uremic toxins and insect pheromones to potent anticancer agents. This technical guide provides an in-depth overview of the biological activities of key derivatives of this compound, focusing on their mechanisms of action, quantitative data, and the experimental protocols used to elucidate their functions. This document is intended for researchers, scientists, and drug development professionals working in the fields of toxicology, chemical ecology, and oncology.

cis-4-Decenal (B1232446): A Uremic Toxin

cis-4-Decenal is an unsaturated aldehyde identified as a uremic toxin, a class of compounds that accumulate in the body during renal failure and contribute to the pathophysiology of chronic kidney disease (CKD) and cardiovascular disease (CVD).[1]

Mechanism of Action

The toxicity of cis-4-decenal and other uremic toxins is multifaceted, involving the induction of oxidative stress and inflammation.[2][3] Uremic toxins can activate several signaling pathways, including the aryl hydrocarbon receptor (AhR), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways.[3][4] Activation of these pathways leads to the production of reactive oxygen species (ROS), which can damage cellular components and trigger inflammatory responses.[1] This chronic inflammation and oxidative stress contribute to the progression of renal fibrosis and cardiovascular complications seen in CKD patients.

Quantitative Data: Cytotoxicity

| Cell Line | Assay Type | Endpoint | IC50 (µM) | Reference |

| Human Renal Proximal Tubule Cells (HK-2) | MTT Assay | Cell Viability | Data Not Available | - |

| Human Umbilical Vein Endothelial Cells (HUVEC) | MTT Assay | Cell Viability | Data Not Available | - |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Target cells (e.g., HK-2, HUVEC)

-

Cell culture medium

-

cis-4-Decenal

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

96-well plates

-

Microplate reader

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of cis-4-decenal in cell culture medium and add to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

cis-4-Decen-1-ol (B31903): An Insect Pheromone

cis-4-Decen-1-ol is a fatty alcohol that functions as a sex pheromone in various insect species, playing a crucial role in chemical communication for mating.[5]

Mechanism of Action: Olfactory Signaling

Insect olfactory signaling for pheromone detection is a complex process that occurs in specialized sensory neurons located in the antennae.[6] The process is initiated by the binding of the pheromone molecule to a Pheromone-Binding Protein (PBP) within the sensillum lymph.[7] The PBP transports the hydrophobic pheromone to an Olfactory Receptor (OR) located on the dendritic membrane of an olfactory sensory neuron.[8] The binding of the pheromone to the OR, which is a ligand-gated ion channel, triggers the opening of the channel, leading to an influx of cations and depolarization of the neuron.[9][10] This depolarization generates an action potential that is transmitted to the brain, resulting in a behavioral response.

Quantitative Data: Receptor Binding Affinity

| Pheromone | Receptor/Binding Protein | Assay Type | Dissociation Constant (Kd) | Reference |

| Bombykol | BmorPBP1 | Fluorescence Quenching | 0.94 µM | [11] |

| 11-cis Vaccenyl Acetate | LUSH | Fluorescence Quenching | ~100 nM | [5][12] |

| cis-4-Decen-1-ol | - | - | Data Not Available | - |

Experimental Protocol: Fluorescence Binding Assay

This protocol describes a competitive binding assay using a fluorescent probe to determine the binding affinity of a ligand to a Pheromone-Binding Protein.

-

Purified Pheromone-Binding Protein (PBP)

-

Fluorescent probe (e.g., N-phenyl-1-naphthylamine, NPN)

-

cis-4-Decen-1-ol

-

Buffer solution (e.g., Tris-HCl)

-

Fluorometer

-

Protein and Probe Preparation: Prepare a solution of the purified PBP in the buffer. Add the fluorescent probe to the PBP solution and allow it to equilibrate.

-

Fluorescence Measurement: Measure the initial fluorescence of the PBP-probe complex.

-

Ligand Titration: Prepare serial dilutions of cis-4-decen-1-ol. Add increasing concentrations of the pheromone to the PBP-probe solution.

-

Fluorescence Quenching: After each addition of the pheromone, measure the fluorescence intensity. The binding of the pheromone to the PBP will displace the fluorescent probe, leading to a decrease in fluorescence (quenching).

-

Data Analysis: Plot the fluorescence intensity as a function of the pheromone concentration. The data can be fitted to a binding isotherm to calculate the dissociation constant (Kd) of the pheromone for the PBP.

cis-Decalin Derivatives: Anticancer Agents

cis-Decalin is a bicyclic hydrocarbon that serves as a core scaffold in a variety of natural products with potent biological activities, including anticancer effects. The cis-fusion of the two six-membered rings is a key structural feature for the biological activity of many of these compounds.

Mechanism of Action

The anticancer activity of cis-decalin derivatives can arise from various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, and the disruption of cellular structures. While the specific targets can vary depending on the full molecular structure, some have been shown to act as inhibitors of topoisomerases or to interfere with microtubule dynamics.

Quantitative Data: Anticancer Activity

The anticancer activity of cis-decalin derivatives is typically evaluated by measuring their cytotoxicity against a panel of cancer cell lines. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is a standard measure of potency.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Vermisporin | - | Data Not Available | [13] |

| PF1052/AB4015-A | - | Data Not Available | [13] |

| (-)-Nahuoic Acid Ci | - | Data Not Available | [14] |

| Representative Compound 4c | MCF7 (Breast Cancer) | < 1 | [15] |

| Representative Compound 4c | SW480 (Colon Cancer) | < 1 | [15] |

Experimental Protocol: Synthesis and Cytotoxicity Testing of a cis-Decalin Derivative

This section outlines a general workflow for the synthesis and biological evaluation of a novel cis-decalin derivative.

A common and powerful strategy for the stereoselective synthesis of the cis-decalin core is the intramolecular Diels-Alder (IMDA) reaction.[16]

General Procedure:

-

Precursor Synthesis: Synthesize a triene precursor containing the diene and dienophile moieties connected by a tether of appropriate length.

-

Cyclization: Subject the triene precursor to thermal or Lewis acid-catalyzed conditions to promote the intramolecular [4+2] cycloaddition. The stereochemistry of the starting material and the reaction conditions will determine the stereochemical outcome of the cis-decalin product.

-

Purification and Characterization: Purify the resulting cis-decalin derivative using chromatographic techniques (e.g., column chromatography). Characterize the structure and stereochemistry of the product using spectroscopic methods (NMR, Mass Spectrometry, IR).

The cytotoxicity of the synthesized compound is then evaluated using an MTT assay as described in section 1.3.

Combretastatin (B1194345) A-4 Analogues: Tubulin Polymerization Inhibitors

Combretastatin A-4 (CA-4) is a natural product that exhibits potent anticancer activity by inhibiting tubulin polymerization. The cis-stilbene (B147466) configuration is essential for its activity. Numerous synthetic analogues that lock the cis-conformation have been developed to improve its drug-like properties.

Mechanism of Action

CA-4 and its analogues bind to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, activation of the spindle assembly checkpoint, and ultimately, apoptosis in rapidly dividing cancer cells.

Quantitative Data: Tubulin Polymerization Inhibition and Cytotoxicity

The biological activity of CA-4 analogues is characterized by their ability to inhibit tubulin polymerization and their cytotoxicity against cancer cells.

| Compound | Tubulin Polymerization IC50 (µM) | Cancer Cell Line | Cytotoxicity IC50 (µM) | Reference |

| Combretastatin A-4 | ~2-3 | Various | 0.001 - 0.1 | [17] |

| Analogue 6a | - | HepG2 (Liver Cancer) | 0.65 | [17] |

| Analogue 6b | - | HepG2 (Liver Cancer) | 0.92 | [17] |

| Analogue 15 | - | MCF-7 (Breast Cancer) | 1.88 | [17] |

| Analogue 15 | - | HepG2 (Liver Cancer) | 1.62 | [17] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the change in turbidity.[18][19]

-

Purified tubulin (>99%)

-

Polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9)

-

Glycerol

-

Test compound (e.g., a CA-4 analogue)

-

Positive control (e.g., Nocodazole)

-

Vehicle control (e.g., DMSO)

-

96-well plate

-

Temperature-controlled microplate reader

-

Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold polymerization buffer. Prepare stock solutions of the test compound and controls.

-

Reaction Setup: In a pre-chilled 96-well plate on ice, add the polymerization buffer, glycerol, and the test compound at various concentrations.

-

Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.

-

Turbidity Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. The rate of polymerization is determined from the slope of the linear phase of the curve. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value for tubulin polymerization inhibition.[18]

The derivatives of this compound exhibit a remarkable range of biological activities, from toxicity to therapeutic potential. cis-4-Decenal serves as a model for understanding the molecular mechanisms of uremic toxicity. cis-4-Decen-1-ol provides insights into the intricacies of insect chemical communication. Furthermore, the cis-decalin scaffold and the cis-stilbene motif found in combretastatin A-4 analogues represent promising avenues for the development of novel anticancer agents. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the biological activities of these and other related compounds, contributing to advancements in toxicology, drug discovery, and chemical ecology.

References

- 1. 4-Decenal, (4Z)- | C10H18O | CID 5362620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Uremic Toxins: An Alarming Danger Concerning the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Molecular Mechanisms Underlying the Cardiovascular Toxicity of Specific Uremic Solutes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of pheromone-binding protein specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]

- 7. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Odorant and pheromone receptors in insects [frontiersin.org]

- 11. Responses of the Pheromone-Binding Protein of the Silk Moth Bombyx mori on a Graphene Biosensor Match Binding Constants in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of pheromone-binding protein specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Total Synthesis of Diverse Tetramic Acid Bearing cis-Decalin Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Total Synthesis of (−)-Nahuoic Acid Ci (Bii) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

Discovery of cis-4-Decene in Volatile Organic Compound Profiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are increasingly recognized as important biomarkers in various fields, from disease diagnostics to pest management. The identification of specific VOCs within a complex profile can provide crucial insights into metabolic processes, signaling pathways, and the chemical ecology of an organism. This technical guide focuses on the reported discovery of cis-4-decene, a specific alkene isomer, within the VOC profile of the spotted lanternfly (Lycorma delicatula), an invasive insect species of significant concern. While detailed quantitative data on this specific compound remains limited in publicly available literature, this guide provides a comprehensive overview of the analytical methodologies and the context of its discovery, alongside representative protocols for its detection.

Core Findings: Identification in Lycorma delicatula

This compound was identified as a volatile organic compound emitted by crickets used as a distractor sample in a study evaluating the VOC profile of the spotted lanternfly. This finding is documented in the Master of Science thesis by Ariela C. Cantu from Texas Tech University. While the study's primary focus was on the lanternfly eggs, the analysis of control and distractor samples yielded a profile of compounds that included this compound.

Due to the limited public availability of the full thesis, specific quantitative data for this compound is not presented here. However, the context of its discovery is within a broader analysis of VOCs from the spotted lanternfly and associated materials. The table below summarizes the key VOCs identified in the primary samples of the study to provide a comparative context.

Table 1: Summary of Key Volatile Organic Compounds Identified in the Study of Lycorma delicatula

| Compound | Sample Matrix where Identified |

| Anisole | Spotted Lanternfly Eggs, Bark |

| Tridecane | Spotted Lanternfly Eggs |

| Dodecane | Spotted Lanternfly Eggs, Crickets |

| 2-Nonanone | Spotted Lanternfly Eggs |

| 3-Octanone | Spotted Lanternfly Eggs |

| D-Limonene | Spotted Lanternfly Eggs |

| This compound | Crickets (Distractor Sample) |

| (E)-4-Undecene | Crickets (Distractor Sample) |

| 2-propyl-2-heptenal | Crickets (Distractor Sample) |

| 2(3H)-Furanone, 5-ethyldihydro- | Crickets (Distractor Sample) |

| Octanal | Crickets (Distractor Sample) |

| Nonanal | Crickets (Distractor Sample) |

| Heptanal | Crickets (Distractor Sample) |

Note: This table is a compilation based on the abstract and summary of the cited thesis. The absence of a compound from a particular matrix does not definitively mean it was not present, only that it was not highlighted as a primary compound in the available summaries.

Experimental Protocols

The following is a representative, detailed methodology for the analysis of VOCs from insect samples, based on standard practices in the field and the information available from the source study. This protocol is intended to serve as a guide for researchers looking to replicate or adapt such experiments.

Sample Preparation and Headspace Volatile Collection

This phase aims to collect the VOCs emitted by the sample in a controlled environment.

-

Sample Housing: Insect samples (e.g., crickets, lanternfly eggs) are placed in inert, airtight containers, such as glass vials with PTFE-lined septa.

-

Acclimation: Samples are allowed to equilibrate in the sealed containers for a set period to allow VOCs to accumulate in the headspace.

-

Solid-Phase Microextraction (SPME): An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the sample vial. The fiber adsorbs the VOCs from the air.

-

Exposure Time: The duration of fiber exposure is optimized to ensure sufficient adsorption of a wide range of volatiles without reaching saturation.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This is the core analytical step for separating and identifying the collected VOCs.

-

Injection: The SPME fiber is retracted and immediately inserted into the heated injection port of a gas chromatograph. The high temperature desorbs the VOCs from the fiber onto the GC column in a splitless mode to maximize the transfer of analytes.

-

Chromatographic Separation: The VOCs are separated based on their boiling points and interactions with the stationary phase of the GC column (a common choice is a non-polar column like a DB-5ms). A temperature program is used to gradually increase the column temperature, allowing for the sequential elution of compounds.

-

Example Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 200°C at a rate of 10°C/minute.

-

Ramp 2: Increase to 280°C at a rate of 20°C/minute, hold for 5 minutes.

-

-

-

Mass Spectrometry Detection: As compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio. This produces a unique mass spectrum for each compound.

-

Compound Identification: The obtained mass spectra are compared against a spectral library, such as the NIST (National Institute of Standards and Technology) library, for identification. The retention time of the compound on the GC column provides an additional layer of confirmation.

Visualizations

Experimental Workflow for VOC Analysis

The following diagram illustrates the typical workflow for the analysis of volatile organic compounds from biological samples.

Caption: A generalized workflow for the identification of VOCs using SPME-GC-MS.

Logical Relationship of Analytical Steps

This diagram outlines the logical progression from sample to final data output in the context of VOC analysis.

An In-depth Technical Guide to the Biosynthesis of Unsaturated Hydrocarbons

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathways leading to the formation of unsaturated hydrocarbons. These pathways represent significant interest for the sustainable production of biofuels, fine chemicals, and potential therapeutic agents. This document details the enzymatic machinery, reaction mechanisms, and experimental protocols for the study of these fascinating biochemical systems.

Introduction

Unsaturated hydrocarbons, or olefins, are a class of molecules with significant industrial and biological relevance. In nature, microorganisms, plants, and algae have evolved sophisticated enzymatic pathways to produce these compounds from abundant fatty acid precursors. Understanding these pathways is crucial for harnessing their potential in metabolic engineering and synthetic biology applications. This guide focuses on three primary pathways: the OleABCD pathway for internal olefins, the OleT (CYP152) pathway for terminal olefins, and the Fatty Acid Photodecarboxylase (FAP) pathway for the light-driven synthesis of alkanes and alkenes.

Biosynthesis of Internal Olefins: The OleABCD Pathway

The OleABCD pathway is responsible for the synthesis of long-chain internal olefins, typically containing a cis double bond. This pathway involves a "head-to-head" condensation of two fatty acyl-CoA molecules.

Enzymatic Cascade of the OleABCD Pathway

The biosynthesis of internal olefins via the OleABCD pathway is a multi-step enzymatic process involving four key enzymes: OleA, OleB, OleC, and OleD.[1]

-